2-(3-methoxypropyl)-N-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
2-(3-methoxypropyl)-N-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with a unique structure that includes a dioxo-dihydro-isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxypropyl)-N-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoindole core, followed by the introduction of the methoxypropyl and methylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxypropyl)-N-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could yield more saturated compounds.
Scientific Research Applications
2-(3-methoxypropyl)-N-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits pharmacological properties.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(3-methoxypropyl)-N-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-methoxypropyl)-N-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide include other isoindole derivatives with different substituents. Examples include:
- 2-(3-methoxypropyl)-N-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- 2-(3-methoxypropyl)-N-(2-fluorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the methoxypropyl and methylphenyl groups may confer unique properties that distinguish it from other isoindole derivatives.
Properties
CAS No. |
356092-75-6 |
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Molecular Formula |
C20H20N2O4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(3-methoxypropyl)-N-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C20H20N2O4/c1-13-6-3-4-7-17(13)21-18(23)14-8-9-15-16(12-14)20(25)22(19(15)24)10-5-11-26-2/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,21,23) |
InChI Key |
SOJMIMIUHIQRFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCCOC |
Origin of Product |
United States |
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